molecular formula C19H20N4O5S B3002568 1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 1396765-28-8

1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one

Cat. No.: B3002568
CAS No.: 1396765-28-8
M. Wt: 416.45
InChI Key: JMWACXQQVTUQSG-UHFFFAOYSA-N
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Description

The compound 1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one features a 1,2,4-oxadiazole core substituted at position 5 with a 2-methoxyphenyl group. The oxadiazole ring is linked via a methyl group to a pyridin-2-one scaffold, which is further modified at position 3 with a pyrrolidin-1-ylsulfonyl moiety.

Properties

IUPAC Name

1-[[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S/c1-27-15-8-3-2-7-14(15)18-20-17(21-28-18)13-22-10-6-9-16(19(22)24)29(25,26)23-11-4-5-12-23/h2-3,6-10H,4-5,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWACXQQVTUQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NO2)CN3C=CC=C(C3=O)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Synthesis of the Pyridinone Core: The pyridinone core is often synthesized through a condensation reaction involving a suitable amine and a diketone.

    Introduction of the Pyrrolidinylsulfonyl Group: This step involves sulfonylation of the pyrrolidine ring, which can be achieved using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.

    Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.

    Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carboxyl derivative, while reduction of the oxadiazole ring can lead to different heterocyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties. Its multifunctional structure allows for the design of materials with specific characteristics, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The oxadiazole ring and the sulfonyl group are key functional groups that can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group and the pyridinone core also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of the target compound, we compare it with three analogs (Table 1). Key differences in substituents, electronic profiles, and biological activities are highlighted.

Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Notes Reference
Target Compound: 1-((5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one • 5-(2-Methoxyphenyl)-1,2,4-oxadiazole
• Pyrrolidin-1-ylsulfonyl on pyridinone
Not reported Hypothesized enhanced solubility and binding
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) • 4-Pyridyl substituent
• Phenylethyl-pyrrolidine ether
~423.5 (estimated) Antiviral activity (structure–activity study)
4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one • 5-(2-Fluorophenyl)-1,2,4-oxadiazole
• Phenylpyrrolidinone
331.33 Pharmaceutical intermediate (no activity data)

Key Observations

The pyrrolidin-1-ylsulfonyl group on the pyridinone ring may enhance solubility and metabolic stability relative to the phenylethyl-pyrrolidine ether in 1a (), as sulfonyl groups often improve pharmacokinetic profiles .

Structural Flexibility vs.

Biological Activity While 1a and its analogs in were profiled for antiviral activity, the target compound’s biological data remain unreported.

Biological Activity

The compound 1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one (referred to as Compound X hereafter) represents a novel class of oxadiazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of anticancer and anticonvulsant research. This article reviews the synthesis, biological activity, and mechanisms of action of Compound X based on a thorough analysis of available literature.

Synthesis of Compound X

The synthesis of Compound X involves multiple steps, typically starting from 2-methoxyphenyl derivatives. The key steps include:

  • Formation of the oxadiazole ring : This is achieved through cyclization reactions involving appropriate hydrazones.
  • Substitution reactions : The pyrrolidine and sulfonyl groups are introduced to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to Compound X have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells.

CompoundCell LineIC50 (µM)Reference
Compound 12MCF-72.52
Compound 13HCT-1164.38
Compound X (predicted)VariousTBDN/A

The mechanism of action appears to involve inhibition of the thymidylate synthase enzyme, critical for DNA synthesis, leading to reduced proliferation in cancer cells.

Anticonvulsant Activity

In addition to anticancer properties, oxadiazole derivatives like Compound X have been investigated for their anticonvulsant effects. Studies utilizing picrotoxin-induced convulsion models demonstrate that certain analogs exhibit protective indices indicating their potential as anticonvulsant agents.

CompoundModel UsedED50 (mg/kg)Reference
Analog APicrotoxin18.4
Analog BPicrotoxin9.2
Compound X (predicted)TBDTBDN/A

The biological activity of Compound X can be attributed to its structural features:

  • Oxadiazole Moiety : Known for its role in enhancing lipophilicity and cellular permeability.
  • Pyrrolidine Ring : This structure is associated with improved interaction with biological targets, potentially enhancing anticonvulsant activity.
  • Sulfonamide Group : Contributes to the overall pharmacological profile by facilitating interactions with specific receptors or enzymes.

Case Study 1: Anticancer Efficacy

A study evaluated a series of oxadiazole derivatives for their cytotoxicity against the NCI-60 human tumor cell line panel. Among these, compounds structurally related to Compound X exhibited promising results with significant inhibition rates against several cancer types.

Case Study 2: Anticonvulsant Properties

In a controlled study involving various oxadiazole derivatives, one analog demonstrated a notable reduction in seizure duration in animal models when administered at specific dosages, suggesting that modifications similar to those in Compound X could yield beneficial effects in treating epilepsy.

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